molecular formula C9H9NOS B6253655 2,3-dihydro-1-benzofuran-2-carbothioamide CAS No. 1546901-77-2

2,3-dihydro-1-benzofuran-2-carbothioamide

Cat. No. B6253655
CAS RN: 1546901-77-2
M. Wt: 179.2
InChI Key:
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Description

2,3-Dihydro-1-benzofuran-2-carbothioamide (DBCA) is a type of heterocyclic compound that is widely used in scientific research. It is a sulfur-containing heterocyclic compound with a five-membered ring system containing two nitrogen atoms and one sulfur atom. DBCA is a versatile compound that is utilized in various applications, such as synthesis, drug development, and biochemistry. This article will provide an overview of DBCA, its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

2,3-dihydro-1-benzofuran-2-carbothioamide is widely used in scientific research for a variety of applications. It is used as a versatile reagent for the synthesis of various heterocyclic compounds, such as benzofurans, benzothiophenes, and benzodioxoles. It is also used as a starting material for the synthesis of various drugs, such as anticonvulsants, anti-inflammatory agents, and antineoplastic agents. 2,3-dihydro-1-benzofuran-2-carbothioamide is also used in the field of biochemistry, where it is used as a substrate for various enzymes, such as cytochrome P450, monoamine oxidase, and cytochrome b5.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1-benzofuran-2-carbothioamide is not completely understood. However, it is believed that the sulfur atom in 2,3-dihydro-1-benzofuran-2-carbothioamide is the active site, and that it is involved in the formation of a covalent bond with the substrate. This covalent bond is then broken by the enzyme, resulting in the formation of the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-dihydro-1-benzofuran-2-carbothioamide are not completely understood. However, it has been shown to have anticonvulsant, anti-inflammatory, and antineoplastic activities in laboratory studies. Additionally, 2,3-dihydro-1-benzofuran-2-carbothioamide has been found to be a substrate for various enzymes, such as cytochrome P450, monoamine oxidase, and cytochrome b5.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,3-dihydro-1-benzofuran-2-carbothioamide in laboratory experiments is its versatility. It can be used as a reagent for the synthesis of various heterocyclic compounds, as a starting material for the synthesis of various drugs, and as a substrate for various enzymes. Additionally, it is relatively easy to obtain and is relatively inexpensive. The main limitation of using 2,3-dihydro-1-benzofuran-2-carbothioamide in laboratory experiments is its toxicity. It is classified as a hazardous substance and should be handled with care.

Future Directions

The future of 2,3-dihydro-1-benzofuran-2-carbothioamide is promising, as it has many potential applications in scientific research. It can be used as a versatile reagent for the synthesis of various heterocyclic compounds and as a starting material for the synthesis of various drugs. Additionally, it can be used as a substrate for various enzymes, such as cytochrome P450, monoamine oxidase, and cytochrome b5. Furthermore, it can be used in the development of new drugs and in the study of biochemical and physiological processes. Finally, it can be used in the development of new analytical techniques and in the study of environmental pollutants.

Synthesis Methods

2,3-dihydro-1-benzofuran-2-carbothioamide can be synthesized from different starting materials, depending on the desired product. One method involves the reaction of 2-bromo-1-benzofuran-3-carbothioamide (BFCA) with a base, such as sodium hydroxide, to produce 2,3-dihydro-1-benzofuran-2-carbothioamide. This reaction involves a nucleophilic substitution of the bromine atom in BFCA with the base, producing an intermediate which then undergoes an elimination reaction to form 2,3-dihydro-1-benzofuran-2-carbothioamide. Another method involves the reaction of 1-bromo-2-benzofuran-2-carbothioamide (BFCA) with a base, such as sodium hydroxide, to produce 2,3-dihydro-1-benzofuran-2-carbothioamide. This reaction also involves a nucleophilic substitution of the bromine atom in BFCA with the base, producing an intermediate which then undergoes an elimination reaction to form 2,3-dihydro-1-benzofuran-2-carbothioamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dihydro-1-benzofuran-2-carbothioamide involves the conversion of 2-hydroxybenzaldehyde to 2,3-dihydro-1-benzofuran-2-carboxylic acid, followed by the reaction of the acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ammonium thiocyanate to yield the desired product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "thionyl chloride", "ammonium thiocyanate" ], "Reaction": [ "Step 1: Conversion of 2-hydroxybenzaldehyde to 2,3-dihydro-1-benzofuran-2-carboxylic acid", "React 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of piperidine to form 2-(2-hydroxyphenyl)-3-oxobutanoic acid", "Decarboxylate the acid using sodium ethoxide to yield 2,3-dihydro-1-benzofuran-2-carboxylic acid", "Step 2: Formation of acid chloride", "React 2,3-dihydro-1-benzofuran-2-carboxylic acid with thionyl chloride in the presence of pyridine to form the corresponding acid chloride", "Step 3: Formation of 2,3-dihydro-1-benzofuran-2-carbothioamide", "React the acid chloride with ammonium thiocyanate in the presence of triethylamine to yield 2,3-dihydro-1-benzofuran-2-carbothioamide" ] }

CAS RN

1546901-77-2

Product Name

2,3-dihydro-1-benzofuran-2-carbothioamide

Molecular Formula

C9H9NOS

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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